An In-depth Technical Guide to the S26131 Compound
An In-depth Technical Guide to the S26131 Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound S26131 is a potent and highly selective antagonist of the melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR) involved in regulating circadian rhythms and other physiological processes. Developed as a chemical probe to investigate the specific functions of the MT1 receptor, S26131 is a dimeric form of agomelatine. Its high affinity and selectivity for MT1 over the melatonin receptor 2 (MT2) make it a valuable tool in pharmacological research. This document provides a comprehensive overview of the technical details of S26131, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. To date, S26131 has been characterized in vitro, with no in vivo studies publicly available.
Core Properties of S26131
S26131 is distinguished by its significant selectivity for the MT1 receptor subtype. The following tables summarize the available quantitative data on its binding affinity and functional antagonism.
Table 1: Binding Affinity of S26131 for Melatonin Receptors [1]
| Receptor Subtype | Ki (nM) |
| MT1 | 0.5 |
| MT2 | 112 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of S26131 [1]
| Receptor Subtype | KB (nM) |
| MT1 | 5.32 |
| MT2 | 143 |
KB (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay. It represents the concentration of antagonist that requires a doubling of the agonist concentration to elicit the same response.
Mechanism of Action and Signaling Pathways
S26131 functions as a competitive antagonist at the MT1 and, to a much lesser extent, the MT2 melatonin receptors. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.
Upon activation by the endogenous agonist melatonin, MT1 receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This, in turn, reduces the activity of protein kinase A (PKA). By competitively binding to the MT1 receptor, S26131 blocks the action of melatonin, thereby preventing the downstream signaling cascade.
The MT1 receptor can also couple to other signaling pathways, including those involving Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] As an antagonist, S26131 would also be expected to block these alternative signaling pathways.
MT1 Receptor Signaling Pathway and Point of S26131 Antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize S26131. These protocols are based on standard practices for GPCR antagonist characterization.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of S26131 to MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
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Cell membranes from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.
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Radioligand: [125I]-2-iodomelatonin.
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Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
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Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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S26131 stock solution (e.g., 10 mM in DMSO).
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Non-specific binding control: Melatonin (10 µM).
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation fluid and counter.
Procedure:
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Prepare serial dilutions of S26131 in binding buffer.
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In a 96-well plate, combine cell membranes (10-20 µg of protein), [125I]-2-iodomelatonin (at a final concentration near its Kd, e.g., 20-100 pM), and varying concentrations of S26131 or vehicle.
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For total binding, omit S26131. For non-specific binding, add 10 µM melatonin.
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Incubate the plate at 37°C for 60-120 minutes.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of S26131.
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Determine the IC50 value (the concentration of S26131 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay (for Functional Antagonism)
This functional assay measures the ability of S26131 to block melatonin-induced G protein activation.
Materials:
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Cell membranes from CHO or HEK293 cells expressing MT1 or MT2 receptors.
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[35S]GTPγS.
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GTPγS binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.
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Melatonin stock solution.
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S26131 stock solution.
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Non-specific binding control: unlabeled GTPγS (10 µM).
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
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Prepare serial dilutions of S26131 in binding buffer.
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In a 96-well plate, add cell membranes (10-20 µg of protein) and the desired concentrations of S26131.
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Add a fixed concentration of melatonin (e.g., its EC80 for G protein activation).
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Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).
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Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold wash buffer.
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Measure the filter-bound radioactivity by scintillation counting.
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Determine the IC50 of S26131 for the inhibition of melatonin-stimulated [35S]GTPγS binding.
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Calculate the KB value using the Schild equation or a simplified version for competitive antagonism.
cAMP Accumulation Assay (for Functional Antagonism)
This assay measures the ability of S26131 to reverse the melatonin-induced inhibition of cAMP production.
Materials:
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Whole cells (e.g., CHO or HEK293) expressing MT1 or MT2 receptors.
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Forskolin (an adenylyl cyclase activator).
-
Melatonin stock solution.
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S26131 stock solution.
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Cell lysis buffer.
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cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
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Seed cells in a 96-well plate and grow to confluence.
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Pre-incubate the cells with various concentrations of S26131 for 15-30 minutes.
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Add a fixed concentration of melatonin (e.g., its EC80 for cAMP inhibition).
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Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.
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Incubate for 15-30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
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Determine the IC50 of S26131 for the reversal of melatonin-induced cAMP inhibition.
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Calculate the KB value.
Logical Flow of Functional Assays for S26131.
Conclusion
S26131 is a valuable pharmacological tool for the specific investigation of MT1 receptor function. Its high affinity and selectivity, as demonstrated by the quantitative data presented, allow for the dissection of MT1-mediated signaling pathways from those activated by the MT2 receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of S26131 and other similar melatonin receptor antagonists. Further research, potentially including in vivo studies, will be necessary to fully elucidate the therapeutic potential of targeting the MT1 receptor with selective antagonists like S26131.
